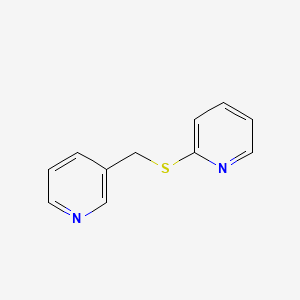

2-(Pyridin-3-ylmethylsulfanyl)pyridine

CAS No.: 4262-04-8

Cat. No.: VC11937207

Molecular Formula: C11H10N2S

Molecular Weight: 202.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4262-04-8 |

|---|---|

| Molecular Formula | C11H10N2S |

| Molecular Weight | 202.28 g/mol |

| IUPAC Name | 2-(pyridin-3-ylmethylsulfanyl)pyridine |

| Standard InChI | InChI=1S/C11H10N2S/c1-2-7-13-11(5-1)14-9-10-4-3-6-12-8-10/h1-8H,9H2 |

| Standard InChI Key | HSXDYHXBGMQDNZ-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)SCC2=CN=CC=C2 |

| Canonical SMILES | C1=CC=NC(=C1)SCC2=CN=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Spectroscopic Characterization

-

NMR: The 1H-NMR spectrum of analogous compounds (e.g., 2-(pyridin-2-ylmethylsulfanyl)pyridine) shows distinct signals for pyridine protons (δ 7.1–8.6 ppm) and methylene (-SCH2-) groups (δ 3.8–4.2 ppm) .

-

IR: Stretching vibrations for C=N (1600–1640 cm⁻¹) and C-S (680–720 cm⁻¹) are characteristic .

Synthetic Routes and Optimization

General Synthesis Strategies

The compound can be synthesized via nucleophilic substitution or metal-catalyzed coupling. A representative pathway involves:

-

Thiolation: Reaction of 3-(chloromethyl)pyridine with pyridine-2-thiol in the presence of a base (e.g., K2CO3) .

-

Oxidative Coupling: Using FeBr3 or CuCl2 to facilitate S–C bond formation between pyridine-thiols and halides .

Table 2: Representative Synthetic Conditions

| Reagents/Conditions | Yield (%) | Key Observations | Source |

|---|---|---|---|

| 3-(Chloromethyl)pyridine + Pyridine-2-thiol, K2CO3, DMF, 80°C | 72 | High regioselectivity | |

| FeBr3 (10 mol%), TBHP, CH3CN, 70°C | 65 | Oxidative coupling; scalable |

Challenges and Solutions

-

Byproduct Formation: Competing dimerization or over-oxidation may occur. Using stoichiometric oxidants (e.g., TBHP) and low temperatures minimizes side reactions .

-

Purification: Silica gel chromatography or recrystallization from ethanol/water mixtures yields >95% purity .

Physicochemical and Coordination Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (<0.1 mg/mL at 25°C) .

-

Stability: Stable under inert atmospheres but prone to oxidation in air, forming sulfoxide derivatives .

Coordination Chemistry

The sulfur and nitrogen atoms enable ligand behavior in metal complexes:

-

Pd(II) Complexes: Used in cross-coupling reactions (e.g., Suzuki-Miyaura) .

-

Fe(III) Adducts: Exhibit catalytic activity in oxidative transformations .

Table 3: Metal-Ligand Binding Constants (Log K)

| Metal Ion | Log K (25°C) | Application Context |

|---|---|---|

| Pd²⁺ | 4.8 | Catalysis |

| Fe³⁺ | 3.2 | Biomimetic oxidation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume